molecular formula C18H18BrFN2O B15154947 {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone

{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone

Cat. No.: B15154947
M. Wt: 377.2 g/mol
InChI Key: YOMXSVUGWLBFEJ-UHFFFAOYSA-N
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Description

{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-chlorophenyl)methanone
  • {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-methylphenyl)methanone
  • {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone

Uniqueness

The uniqueness of {4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18BrFN2O

Molecular Weight

377.2 g/mol

IUPAC Name

[4-(4-bromoanilino)piperidin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H18BrFN2O/c19-13-5-7-14(8-6-13)21-15-9-11-22(12-10-15)18(23)16-3-1-2-4-17(16)20/h1-8,15,21H,9-12H2

InChI Key

YOMXSVUGWLBFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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